molecular formula C17H23NO5 B594292 Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 1217740-96-9

Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B594292
CAS No.: 1217740-96-9
M. Wt: 321.373
InChI Key: UMSPNQKPXWOGLL-KGLIPLIRSA-N
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Description

Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C17H23NO5 and its molecular weight is 321.373. The purity is usually 95%.
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Biological Activity

Trans-1-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Structural Characteristics

This compound features a tert-butoxycarbonyl (Boc) protecting group, a pyrrolidine ring , and a carboxylic acid functional group . The presence of the methoxy group on the phenyl ring is particularly significant as it can influence the compound's electronic properties and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the Boc group for protection during subsequent reactions.
  • Attachment of the 3-methoxyphenyl group to yield the final product.

This synthetic pathway allows for modifications that can enhance biological activity or selectivity towards specific targets.

Pharmacological Properties

Research indicates that pyrrolidine derivatives, including this compound, exhibit various pharmacological activities:

  • Anticancer Activity : Some studies suggest that related compounds show cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and modulation of signaling pathways associated with tumor growth .
  • Neuropharmacological Effects : Compounds with similar structures have been investigated for their interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders .

The mechanism by which this compound exerts its biological effects may involve:

  • Receptor Binding : It may act as a ligand for various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, which is crucial for its therapeutic potential .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameMolecular FormulaUnique Features
Trans-1-Boc-4-(4-fluorophenyl)-pyrrolidine-3-carboxylic acidC15H20N2O3Contains fluorine substituent
Trans-1-Boc-4-(4-methoxyphenyl)-pyrrolidine-3-carboxylic acidC15H20N2O3Methoxy group introduces different electronic properties
Trans-1-Boc-4-(4-chlorophenyl)-pyrrolidine-3-carboxylic acidC15H20ClN2O3Chlorine substituent affects reactivity

This table highlights how variations in substituents can significantly influence the biological activity and reactivity of pyrrolidine derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrolidine derivatives:

  • Cytotoxicity Studies : In vitro assays demonstrated that related pyrrolidine compounds exhibit varying degrees of cytotoxicity against different cancer cell lines, suggesting that structural modifications can enhance potency .
  • Neurotransmitter Interaction Studies : Research has shown that certain derivatives can modulate neurotransmitter receptor activity, which is critical for developing treatments for psychiatric disorders .

Properties

IUPAC Name

(3R,4S)-4-(3-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-13(14(10-18)15(19)20)11-6-5-7-12(8-11)22-4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSPNQKPXWOGLL-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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